molecular formula C16H18N4O4S B13415191 N-[4-[Acetyl-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide (Diacetylsulfadimidine; Diacetylsulfamethazine)

N-[4-[Acetyl-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide (Diacetylsulfadimidine; Diacetylsulfamethazine)

Cat. No.: B13415191
M. Wt: 362.4 g/mol
InChI Key: QHVURBGVGZKIQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-[Acetyl-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide, also known as Diacetylsulfadimidine or Diacetylsulfamethazine, is a sulfonamide antibiotic. It is a derivative of sulfadimidine (sulfamethazine) and is used primarily in veterinary medicine. This compound is known for its antibacterial properties and is used to treat various bacterial infections in animals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[Acetyl-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide involves the acetylation of sulfadimidine. The process typically includes the reaction of sulfadimidine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[4-[Acetyl-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The antibacterial activity of N-[4-[Acetyl-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide is primarily due to its ability to inhibit the synthesis of dihydrofolic acid in bacteria. This compound competes with para-aminobenzoic acid (PABA) for the enzyme dihydropteroate synthase, thereby preventing the formation of dihydrofolic acid, which is essential for bacterial growth and replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-[Acetyl-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide is unique due to its acetylated structure, which enhances its stability and bioavailability compared to its parent compound, sulfadimidine. This modification also reduces its potential for causing allergic reactions in animals .

Properties

Molecular Formula

C16H18N4O4S

Molecular Weight

362.4 g/mol

IUPAC Name

N-[4-[acetyl-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C16H18N4O4S/c1-10-9-11(2)18-16(17-10)20(13(4)22)25(23,24)15-7-5-14(6-8-15)19-12(3)21/h5-9H,1-4H3,(H,19,21)

InChI Key

QHVURBGVGZKIQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N(C(=O)C)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C)C

Origin of Product

United States

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